![molecular formula C8H5FN2O2 B1322376 6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid CAS No. 367500-94-5](/img/structure/B1322376.png)
6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid
Overview
Description
6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid (molecular formula: C₈H₅FN₂O₂) is a fluorinated heterocyclic compound featuring an imidazo[1,2-a]pyridine scaffold substituted with a fluorine atom at the 6-position and a carboxylic acid group at the 2-position . This structure is integral to its pharmacological and synthetic relevance, particularly in drug discovery. The compound is synthesized via condensation of 2-aminopyridine derivatives with bromopyruvic acid under optimized conditions, often using continuous flow methodologies to enhance efficiency and yield . Its applications span antimicrobial, anticancer, and enzyme inhibitory activities, making it a versatile scaffold for derivatization .
Preparation Methods
The synthesis of 6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of 2-aminopyridine with ethyl 2-fluoroacetoacetate under acidic conditions to form the imidazo[1,2-a]pyridine core. The resulting intermediate is then subjected to hydrolysis to yield the desired carboxylic acid . Industrial production methods typically involve optimizing reaction conditions such as temperature, solvent, and catalyst to maximize yield and purity.
Chemical Reactions Analysis
6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The fluorine atom at the 6th position can be substituted with other functional groups using nucleophilic substitution reactions.
Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while substitution reactions can introduce various functional groups at the 6th position.
Scientific Research Applications
The compound has been investigated for its role as an inhibitor of protein geranylgeranylation, which is crucial in various cellular processes. Specifically, it has been studied for its effects on Rab geranylgeranyl transferase (RGGT), an enzyme implicated in cancer cell proliferation.
Case Study: Inhibition of RGGT
A study synthesized a series of phosphonocarboxylate derivatives based on 6-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid. These compounds were evaluated for their activity against RGGT, with several showing significant cytotoxic effects on human cervical carcinoma HeLa cells. The most effective inhibitors disrupted Rab11A prenylation, with half-maximal inhibitory concentration (IC50) values indicating strong activity .
Table 1: Cytotoxic Activity of 6-Substituted Imidazo[1,2-a]pyridine Analogues
Compound | IC50 (μM) | Activity Against RGGT |
---|---|---|
1a | >735 | No |
1b | <150 | Yes |
1c | <150 | Yes |
1d | >386 | No |
1e | <150 | Yes |
This table illustrates the varying levels of cytotoxicity and RGGT inhibition among different derivatives, highlighting the importance of structural modifications at the C6 position of the imidazo[1,2-a]pyridine ring .
Therapeutic Potential
This compound has been explored as a molecular glue degrader in drug development. It plays a role in enhancing the degradation of specific proteins involved in cancer progression. This application underscores the compound's potential as a therapeutic agent targeting cancer pathways .
Synthesis and Derivatives
The synthesis of this compound can be achieved through various methods, often involving late-stage functionalization to introduce diverse substituents that enhance biological activity. The ability to modify this compound allows researchers to tailor its properties for specific applications in drug discovery .
Mechanism of Action
The mechanism of action of 6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atom and carboxylic acid group play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pharmacological and physicochemical properties of 6-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid are influenced by substituent variations. Below is a detailed comparison with key analogs:
Substituent Position and Electronic Effects
6-Trifluoromethylimidazo[1,2-a]pyridine-2-carboxylic Acid
- Structure : Fluorine at position 6 is replaced with a trifluoromethyl (-CF₃) group.
- Properties : The electron-withdrawing -CF₃ group enhances metabolic stability but reduces solubility compared to the fluoro analog. This compound exhibits stronger binding to hydrophobic enzyme pockets, as seen in kinase inhibition studies .
- Synthesis: Achieved via coupling of 2-aminopyridine with trifluoromethyl-substituted intermediates, yielding ~70–85% under flow chemistry conditions .
6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic Acid
- Structure : Methyl group at position 2 and carboxylic acid at position 3 (vs. position 2 in the parent compound).
- Properties : The positional shift of the carboxylic acid group reduces hydrogen-bonding capacity, leading to lower antimicrobial activity (MIC values >50 µM vs. ~10 µM for the parent compound) .
- Synthesis : Prepared via stepwise alkylation and saponification, with yields of ~65–72% .
8-Bromo-6-fluoroimidazo[1,2-a]pyridine-2-carboxylic Acid
- Structure : Additional bromine at position 6.
- Properties : Bromine enhances electrophilicity, improving cross-coupling reactivity for further derivatization. However, it increases molecular weight (MW = 272.91 g/mol) and reduces oral bioavailability .
- Synthesis : Bromination of the parent compound using N-bromosuccinimide (NBS), achieving ~77–85% yield .
Pharmacological Activity Comparison
Biological Activity
6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its interactions with various biological targets, therapeutic applications, and relevant research findings.
- Molecular Formula : C₈H₅FN₂O₂
- Molecular Weight : 168.13 g/mol
- Melting Point : 259–260 °C
- CAS Number : 367500-94-5
This compound exhibits significant biological activity primarily through its interaction with specific receptors and enzymes. Notably, it has shown potential in modulating the activity of GABA_A receptors, which are crucial in the central nervous system (CNS) for regulating anxiety and other disorders. The fluorinated structure enhances binding affinity and selectivity towards these targets, making it a candidate for therapeutic development aimed at CNS disorders .
Therapeutic Applications
The compound's ability to interact with GABA_A receptors suggests its potential use in treating:
- Anxiety Disorders
- Epilepsy
- Other CNS-related conditions
In Vitro Studies
A study conducted on various analogs of imidazo[1,2-a]pyridine derivatives indicated that compounds similar to this compound exhibited cytotoxic effects against cancer cell lines, particularly cervical carcinoma (HeLa cells). The study assessed the half-maximal inhibitory concentration (IC50) values to evaluate cytotoxicity. Results showed that several derivatives had IC50 values below 150 μM, indicating strong cytotoxicity .
Compound | IC50 (μM) | Biological Target |
---|---|---|
This compound | <150 | GABA_A Receptor |
Analog 1 | 25 | Rab geranylgeranyl transferase |
Analog 2 | 100 | Rab11A prenylation |
Structure–Activity Relationship (SAR)
Research has established a correlation between the structural modifications at the C6 position of the imidazo[1,2-a]pyridine ring and biological activity. Variations in substituents significantly influenced the compound's effectiveness against geranylgeranylation processes critical for cancer cell proliferation and survival. The most effective inhibitors were identified as those disrupting Rab11A prenylation in HeLa cells .
Case Study 1: GABA_A Receptor Modulation
A recent investigation into the modulation of GABA_A receptors by imidazo[1,2-a]pyridine derivatives highlighted that this compound could enhance receptor activity selectively. This selectivity is vital for minimizing side effects associated with less selective agents used in anxiety treatment .
Case Study 2: Cancer Cell Cytotoxicity
In a study assessing the cytotoxic effects of various imidazo[1,2-a]pyridine derivatives on cancer cell lines, it was found that certain modifications led to enhanced efficacy against HeLa cells. The findings suggested that compounds with specific substituents at the C6 position exhibited significant inhibitory effects on cell viability, reinforcing the importance of structural optimization in drug design .
Q & A
Basic Questions
Q. What are the key steps in synthesizing 6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid?
The synthesis typically involves:
- Condensation : Reacting 2-aminoimidazole derivatives with fluorinated pyridine precursors under acidic or basic conditions to form the imidazo[1,2-a]pyridine core .
- Fluorination : Introducing fluorine at the 6-position via electrophilic fluorination agents (e.g., Selectfluor®) or halogen exchange reactions .
- Carboxylation : Oxidizing a methyl or hydroxymethyl group at the 2-position to a carboxylic acid using oxidizing agents like KMnO₄ or RuO₄ .
- Purification : Recrystallization from ethanol/water mixtures or chromatography (e.g., silica gel with ethyl acetate/hexane) to achieve >95% purity .
Q. What characterization techniques are essential for confirming the structure of this compound?
A multi-technique approach is critical:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm fluorine coupling patterns and aromatic proton environments (e.g., δ ~8.5 ppm for H-3 and H-5 protons) .
- Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺ at m/z 211.05 for C₈H₅FN₂O₂) .
- X-ray Crystallography : Resolve crystal packing and confirm the planar imidazo[1,2-a]pyridine core with fluorine and carboxylate substituents .
- Elemental Analysis : Validate C, H, N, and F content within ±0.3% deviation .
Q. What are the primary pharmacological applications explored for this compound?
While direct studies are limited, structurally related imidazo[1,2-a]pyridines exhibit:
- Antiviral Activity : Inhibition of viral polymerases via competitive binding to ATP pockets .
- Kinase Inhibition : Targeting cyclin-dependent kinases (CDKs) through hydrophobic interactions with the fluorine substituent .
- Antimicrobial Properties : Disruption of bacterial cell wall synthesis via carboxylate coordination to metal ions .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production?
Key variables to optimize:
- Catalyst Selection : Use Pd/C or Ni catalysts for hydrogenation steps to reduce byproducts .
- Temperature Control : Maintain 60–80°C during fluorination to avoid decomposition .
- Solvent Systems : Polar aprotic solvents (e.g., DMF) enhance reaction rates but require rigorous drying to prevent hydrolysis .
- Troubleshooting Low Yields : Check for residual moisture (via Karl Fischer titration) or incomplete precursor activation (e.g., pre-treatment with TMSCl) .
Q. How do structural discrepancies between X-ray and computational models arise, and how can they be resolved?
Discrepancies often stem from:
- Crystal Packing Effects : Hydrogen bonding or π-π stacking in the solid state vs. gas-phase calculations .
- Tautomerism : Proton shifts between nitrogen atoms in solution vs. fixed positions in crystals . Resolution Strategies :
- Compare experimental (X-ray) and DFT-optimized bond lengths/angles (e.g., using Gaussian09 with B3LYP/6-311G**) .
- Perform variable-temperature NMR to detect dynamic tautomerism .
Q. What mechanistic insights exist for its biological activity, and how can they be validated?
Proposed mechanisms include:
- Enzyme Inhibition : Molecular docking (AutoDock Vina) shows the fluorine atom forms halogen bonds with kinase active sites (e.g., CDK2, ∆G ≈ -9.2 kcal/mol) .
- Membrane Permeability : LogP calculations (~1.5) suggest moderate passive diffusion, validated via Caco-2 cell assays . Validation Steps :
- In Vitro Assays : Measure IC₅₀ against target enzymes (e.g., CDK2 inhibition using ATP-Glo™ kits) .
- Mutagenesis Studies : Replace key binding residues (e.g., Lys89 in CDK2) to confirm interaction sites .
Q. How should researchers handle the compound’s reactive fluorine and carboxylate groups during experiments?
- Storage : Store under argon at –20°C to prevent hydrolysis of the carboxylate group .
- Reaction Conditions : Avoid strong bases (risk of defluorination) and use anhydrous solvents for coupling reactions .
- Waste Management : Neutralize acidic byproducts with NaHCO₃ before disposal, adhering to EPA guidelines for fluorinated waste .
Q. How can conflicting bioactivity data across studies be reconciled?
Potential causes and solutions:
- Impurity Effects : Use HPLC-MS (e.g., Agilent ZORBAX SB-C18 column) to detect trace byproducts (e.g., defluoro analogs) .
- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use positive controls (e.g., staurosporine for CDK inhibition) .
- Cell Line Differences : Compare results across multiple lines (e.g., HeLa vs. HEK293) and validate with siRNA knockdown .
Properties
IUPAC Name |
6-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O2/c9-5-1-2-7-10-6(8(12)13)4-11(7)3-5/h1-4H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZRCDROTHZQIGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50958007 | |
Record name | 6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50958007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
367900-94-5 | |
Record name | 6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50958007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 367900-94-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.